N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the bromination of carbazole to form 3,6-dibromo-9H-carbazole. This intermediate is then reacted with a suitable hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group. Finally, the sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the bromine atoms could yield a variety of functionalized derivatives .
Scientific Research Applications
N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may interact with neuronal receptors or enzymes involved in oxidative stress pathways, thereby exerting its protective effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid: This compound shares the dibromo-carbazole core but differs in the functional groups attached to it.
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another carbazole derivative with different substituents, used in organic electronics.
Uniqueness
N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl and sulfonamide groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H20Br2N2O3S |
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Molecular Weight |
552.3 g/mol |
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H20Br2N2O3S/c1-14-2-6-18(7-3-14)30(28,29)25-12-17(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
InChI Key |
IKIRVRTVIXKISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Origin of Product |
United States |
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